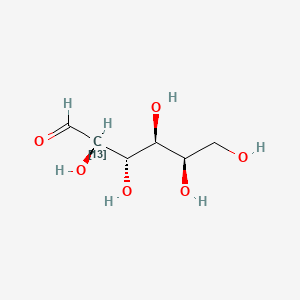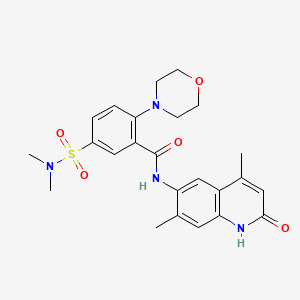
Antioxidant agent-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antioxidant Agent-8 is a compound known for its potent antioxidant properties Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antioxidant Agent-8 typically involves a series of chemical reactions that include the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally involves the following steps:
Initial Reaction: The starting materials undergo a reaction to form an intermediate compound.
Intermediate Processing: The intermediate is then processed under specific conditions, such as controlled temperature and pressure, to form the desired product.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure its purity and efficacy.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.
Purification and Packaging: The product is purified on a large scale and then packaged for distribution.
化学反応の分析
Types of Reactions: Antioxidant Agent-8 undergoes several types of chemical reactions, including:
Oxidation: It can react with free radicals, neutralizing them and preventing oxidative damage.
Reduction: It can donate electrons to other molecules, reducing them and stabilizing reactive species.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: The reactions involving this compound often require specific reagents such as hydrogen peroxide, sodium borohydride, or other reducing agents. The conditions for these reactions typically include controlled temperatures, pH levels, and the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.
科学的研究の応用
Antioxidant Agent-8 has a wide range of applications in scientific research:
Chemistry: It is used as a standard antioxidant in various chemical assays to study oxidative stress and antioxidant capacity.
Biology: It is employed in cell culture studies to protect cells from oxidative damage and to study the effects of antioxidants on cellular processes.
Medicine: It has potential therapeutic applications in treating diseases associated with oxidative stress, such as cardiovascular diseases, neurodegenerative disorders, and cancer.
Industry: It is used in the food and cosmetic industries as a preservative to extend the shelf life of products by preventing oxidation.
作用機序
The mechanism by which Antioxidant Agent-8 exerts its effects involves several molecular targets and pathways:
Free Radical Scavenging: It neutralizes free radicals by donating electrons, thus preventing them from causing cellular damage.
Enzyme Modulation: It can modulate the activity of antioxidant enzymes such as superoxide dismutase and catalase, enhancing the body’s natural antioxidant defenses.
Signal Transduction Pathways: It can influence signaling pathways related to oxidative stress, such as the Nrf2 pathway, which regulates the expression of antioxidant proteins.
類似化合物との比較
Antioxidant Agent-8 can be compared with other similar compounds such as:
Vitamin C: Both are potent antioxidants, but this compound may have a higher stability and longer-lasting effect.
Vitamin E: While both compounds protect against oxidative damage, this compound may have a broader range of applications in different fields.
Polyphenols: These are natural antioxidants found in plants. This compound may offer more consistent and predictable results in scientific studies due to its synthetic nature.
特性
分子式 |
C13H12O5 |
|---|---|
分子量 |
248.23 g/mol |
IUPAC名 |
6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-5-hydroxy-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C13H12O5/c14-9-3-1-8(7-11(9)16)2-4-12-13(17)10(15)5-6-18-12/h1-4,7,14,16-17H,5-6H2/b4-2+ |
InChIキー |
JOCDAXHILLLBCW-DUXPYHPUSA-N |
異性体SMILES |
C1COC(=C(C1=O)O)/C=C/C2=CC(=C(C=C2)O)O |
正規SMILES |
C1COC(=C(C1=O)O)C=CC2=CC(=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(3E)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B12397273.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((3-fluorophenyl)sulfonyl)piperazine](/img/structure/B12397276.png)


![4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12397294.png)

